N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide
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Overview
Description
N’-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide is a complex organic compound that features a combination of furan, acridine, and hydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide typically involves a multi-step process:
Formation of the furan derivative: The initial step involves the synthesis of the 5-(3,4-dichlorophenyl)furan-2-carbaldehyde through a Vilsmeier-Haack reaction.
Synthesis of the acridine derivative: The 9-oxoacridin-10(9H)-yl acetic acid is prepared via a Friedländer synthesis.
Condensation reaction: The final step involves the condensation of the furan aldehyde with the acridine acetic acid hydrazide under reflux conditions in ethanol, yielding the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as an anticancer agent due to its ability to intercalate with DNA.
Materials Science: Use in the development of organic semiconductors and light-emitting diodes.
Biological Studies: Investigation of its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N’-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide involves its ability to intercalate with DNA, disrupting the replication process and leading to cell death. The compound may also inhibit specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N’-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide: shares similarities with other acridine derivatives such as:
Uniqueness
The uniqueness of N’-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide lies in its combined structural features, which confer distinct chemical reactivity and biological activity compared to other acridine derivatives.
Properties
Molecular Formula |
C26H17Cl2N3O3 |
---|---|
Molecular Weight |
490.3 g/mol |
IUPAC Name |
N-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide |
InChI |
InChI=1S/C26H17Cl2N3O3/c27-20-11-9-16(13-21(20)28)24-12-10-17(34-24)14-29-30-25(32)15-31-22-7-3-1-5-18(22)26(33)19-6-2-4-8-23(19)31/h1-14H,15H2,(H,30,32)/b29-14+ |
InChI Key |
JCCISLCQAMYMMG-IPPBACCNSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N/N=C/C4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN=CC4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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